(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
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Overview
Description
(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid is a chiral amino acid derivative. This compound is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in organic synthesis, particularly in the synthesis of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the ethyl side chain: The ethyl group is introduced via alkylation. This can be done by reacting the protected amino acid with an appropriate alkyl halide under basic conditions.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the free carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of a base like N-methylmorpholine (NMM).
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the specific reaction requirements.
Major Products Formed
Deprotection: The major product is the free amino acid.
Coupling: The major products are peptides or peptide fragments.
Scientific Research Applications
(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The compound’s molecular targets and pathways are related to its incorporation into peptides and proteins, which then exert their biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid: Similar structure but lacks the ethyl group.
(2R)-4-methyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid is unique due to the presence of the ethyl group, which can influence the compound’s steric and electronic properties. This can affect its reactivity and the properties of the peptides it forms.
Properties
Molecular Formula |
C23H27NO4 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(2R)-4-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H27NO4/c1-3-15(4-2)13-21(22(25)26)24-23(27)28-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,3-4,13-14H2,1-2H3,(H,24,27)(H,25,26)/t21-/m1/s1 |
InChI Key |
XJEVIPVJYGAMKH-OAQYLSRUSA-N |
Isomeric SMILES |
CCC(CC)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(CC)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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